molecular formula C8H13NO B2798386 3-Cyclopentyl-3-hydroxypropanenitrile CAS No. 906453-83-6

3-Cyclopentyl-3-hydroxypropanenitrile

Cat. No. B2798386
CAS RN: 906453-83-6
M. Wt: 139.198
InChI Key: RNCFMUGYSVLAHZ-UHFFFAOYSA-N
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Description

3-Cyclopentyl-3-hydroxypropanenitrile is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of this compound involves the bioreduction of 3-cyclopentyl-3-ketopropanenitrile . A carbonyl reductase (PhADH) from Paraburkholderia hospita catalyzes the reduction of 3-cyclopentyl-3-ketopropanenitrile, giving the (S)-alcohol . Rational engineering of PhADH resulted in a double mutant H93C/A139L, which enhanced the enantioselectivity from 85% to >98%, as well as a 6.3-fold improvement in the specific activity .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO/c9-6-5-8(10)7-3-1-2-4-7/h7-8,10H,1-5H2 . The structure of this compound includes a cyclopentyl group attached to a hydroxypropanenitrile group .


Chemical Reactions Analysis

The key chemical reaction involved in the formation of this compound is the reduction of 3-cyclopentyl-3-ketopropanenitrile . This reaction is catalyzed by a carbonyl reductase enzyme .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The exact values for its density, boiling point, and melting point are not provided in the search results .

Scientific Research Applications

Enzymatic Synthesis and Biocatalysis

  • 3-Cyclopentyl-3-hydroxypropanenitrile, as a precursor for the synthesis of ruxolitinib, has seen advancements in enzymatic synthesis. A carbonyl reductase from Paraburkholderia hospita was engineered to enhance the enantioselectivity and specific activity for producing this compound, demonstrating its significance in biocatalysis (Cui et al., 2021).

Thermochemical Properties

  • The thermochemical properties of 3-hydroxypropanenitrile, a related compound, have been studied, providing insights into its potential applications in various scientific fields. This includes the examination of its enthalpy of formation and molecular structure (Roux et al., 2007).

Bioproduction from Renewable Resources

  • 3-Hydroxypropanoic acid (3-HP), produced from 3-hydroxypropanenitrile, has applications in industrial production of chemicals and bioplastics. This compound is being explored for production through genetically engineered bacteria, highlighting its significance in sustainable chemical production (Jers et al., 2019).

Medical and Pharmaceutical Applications

  • 3-Hydroxypropionitrile, closely related to this compound, is used in synthesizing various medicines, including antitumor drugs and cardiovascular treatments. This underscores its importance in pharmaceutical synthesis (Yin-chu, 2005).

Photosynthetic Production and Environmental Sustainability

  • The biosynthesis of 3-hydroxypropionic acid (3-HP) directly from CO2 in cyanobacteria represents a sustainable approach, demonstrating the potential of this compound derivatives in reducing environmental impact (Wang et al., 2016).

Chemoenzymatic Synthesis

  • Chemoenzymatic synthesis methods have been developed for compounds like 3-aryl-3-hydroxypropanenitriles, demonstrating the versatility of these compounds in creating important pharmaceuticals such as antidepressants (Kamal et al., 2002).

Bioengineering for Chemical Production

  • The conversion of glycerol to 3-Hydroxypropanoic Acid by genetically engineered Bacillus subtilis showcases the potential of bioengineering in producing valuable chemicals from renewable sources (Kalantari et al., 2017).

Eco-Sustainable Processes

  • Research on eco-sustainable processes leading to 3-hydroxypropanoic acid highlights the growing importance of green chemistry in the production of valuable chemicals (Pina et al., 2011).

Tissue Engineering and Biomaterials

  • Polyhydroxyalkanoates, derived from 3-hydroxypropionic acid, have applications in tissue engineering and biomedicine, demonstrating the biomedical significance of these compounds (Chen & Wu, 2005).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

The bioreduction of 3-cyclopentyl-3-ketopropanenitrile offers an attractive method to access this important compound . The development of a double mutant H93C/A139L of the carbonyl reductase PhADH has significantly improved the enantioselectivity and specific activity of the enzyme . This suggests potential future directions in further optimizing this biocatalyst for the efficient production of 3-Cyclopentyl-3-hydroxypropanenitrile .

properties

IUPAC Name

3-cyclopentyl-3-hydroxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-6-5-8(10)7-3-1-2-4-7/h7-8,10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCFMUGYSVLAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

906453-83-6
Record name 3-cyclopentyl-3-hydroxypropanenitrile
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